molecular formula C15H18N4 B571224 (2-Hexyl-5-methylcyclohexa-2,5-diene-1,4-diylidene)dicyanamide CAS No. 121720-51-2

(2-Hexyl-5-methylcyclohexa-2,5-diene-1,4-diylidene)dicyanamide

Cat. No.: B571224
CAS No.: 121720-51-2
M. Wt: 254.337
InChI Key: RGEMDKYAQMTDQM-UHFFFAOYSA-N
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Description

(2-Hexyl-5-methylcyclohexa-2,5-diene-1,4-diylidene)dicyanamide is a complex organic compound characterized by its unique structure, which includes a cyclohexadiene ring substituted with hexyl and methyl groups, and two cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hexyl-5-methylcyclohexa-2,5-diene-1,4-diylidene)dicyanamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hexyl-substituted diene with a methyl group, followed by the introduction of cyano groups through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification through distillation or recrystallization to remove impurities and achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(2-Hexyl-5-methylcyclohexa-2,5-diene-1,4-diylidene)dicyanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.

    Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can be used to replace the cyano groups under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Hexyl-5-methylcyclohexa-2,5-diene-1,4-diylidene)dicyanamide is used as a building block for the synthesis of more complex molecules

Biology

The compound has been studied for its potential biological activities, including its ability to interact with biological macromolecules. Research has shown that derivatives of this compound can exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in drug development.

Medicine

In medicine, the compound’s derivatives are being explored for their potential as therapeutic agents. Their ability to modulate biological pathways and target specific proteins makes them promising candidates for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of (2-Hexyl-5-methylcyclohexa-2,5-diene-1,4-diylidene)dicyanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its cytotoxic effects may be mediated through the induction of apoptosis in cancer cells, involving pathways such as caspase activation and reactive oxygen species (ROS) generation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione
  • 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
  • 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione

Uniqueness

Compared to similar compounds, (2-Hexyl-5-methylcyclohexa-2,5-diene-1,4-diylidene)dicyanamide stands out due to its specific substitution pattern and the presence of cyano groups. These structural features confer unique chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-cyanoimino-2-hexyl-5-methylcyclohexa-2,5-dien-1-ylidene)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4/c1-3-4-5-6-7-13-9-14(18-10-16)12(2)8-15(13)19-11-17/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEMDKYAQMTDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC(=NC#N)C(=CC1=NC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40721363
Record name (2-Hexyl-5-methylcyclohexa-2,5-diene-1,4-diylidene)dicyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121720-51-2
Record name (2-Hexyl-5-methylcyclohexa-2,5-diene-1,4-diylidene)dicyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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